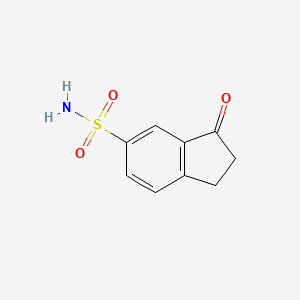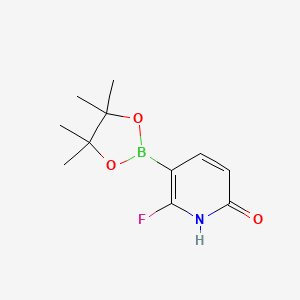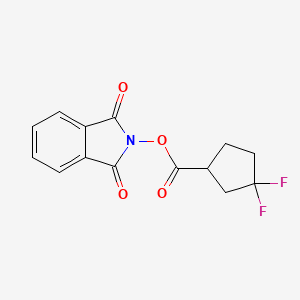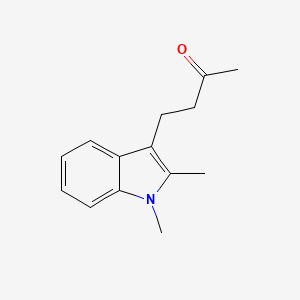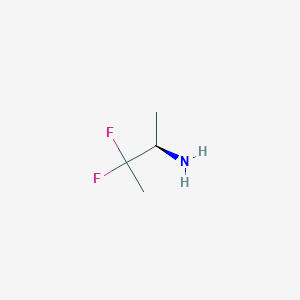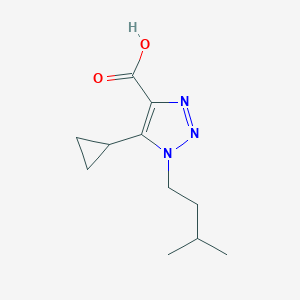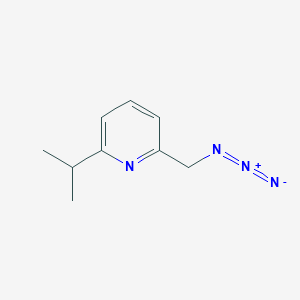
2-(Azidomethyl)-6-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)-6-(propan-2-yl)pyridine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity, particularly in click chemistry and other synthetic applications. This compound features a pyridine ring substituted with an azidomethyl group at the 2-position and an isopropyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azidomethyl)-6-(propan-2-yl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-6-(propan-2-yl)pyridine.
Bromination: The methyl group at the 2-position is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Azidation: The resulting 2-bromomethyl-6-(propan-2-yl)pyridine is then treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to replace the bromine atom with an azide group, yielding 2-(azidomethyl)-6-(propan-2-yl)pyridine.
Industrial Production Methods
Industrial production of 2-(azidomethyl)-6-(propan-2-yl)pyridine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer.
Safety Measures: Given the high reactivity of azides, stringent safety protocols are implemented to prevent accidental detonations.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-6-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts (e.g., copper sulfate and sodium ascorbate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azidation reactions.
Major Products
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Substituted Pyridines: Formed via nucleophilic substitution reactions.
Scientific Research Applications
2-(Azidomethyl)-6-(propan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive triazoles.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(azidomethyl)-6-(propan-2-yl)pyridine primarily involves the reactivity of the azide group. In click chemistry, the azide group undergoes a 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is highly efficient and selective, making it valuable for various applications. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)pyridine: Lacks the isopropyl group at the 6-position.
6-(Propan-2-yl)pyridine: Lacks the azidomethyl group at the 2-position.
2-(Azidomethyl)-4-(propan-2-yl)pyridine: The isopropyl group is at the 4-position instead of the 6-position.
Uniqueness
2-(Azidomethyl)-6-(propan-2-yl)pyridine is unique due to the presence of both the azidomethyl and isopropyl groups on the pyridine ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications, particularly in the formation of triazoles via click chemistry.
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-(azidomethyl)-6-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12N4/c1-7(2)9-5-3-4-8(12-9)6-11-13-10/h3-5,7H,6H2,1-2H3 |
InChI Key |
GMPIVBUEFHBGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


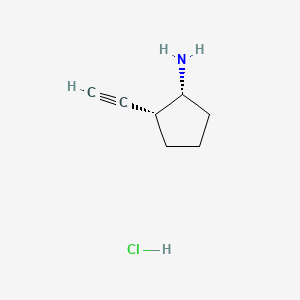

![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
![[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)

